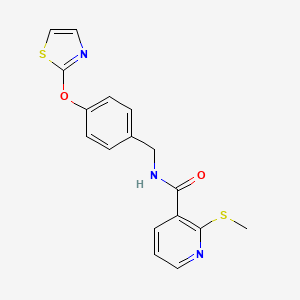
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiazol-2-yloxybenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide typically involves multiple steps:
Formation of the thiazol-2-yloxybenzyl intermediate: This step involves the reaction of 2-chlorothiazole with 4-hydroxybenzyl alcohol under basic conditions to form the thiazol-2-yloxybenzyl intermediate.
Nicotinamide coupling: The intermediate is then coupled with 2-(methylthio)nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of 2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and nicotinamide moieties are known to bind to active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)benzamide: Similar structure but with a benzamide core instead of nicotinamide.
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)pyridine: Similar structure but with a pyridine core.
Uniqueness
2-(methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is unique due to the presence of both the thiazole and nicotinamide moieties, which provide a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
生物活性
2-(Methylthio)-N-(4-(thiazol-2-yloxy)benzyl)nicotinamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Synthesis
The synthesis of this compound involves a multi-step process typically starting from readily available precursors. The general synthetic route includes the following steps:
- Formation of the thiazole moiety : This can be achieved through cyclization reactions involving thioamide derivatives.
- Coupling with benzylamine : The thiazole derivative is then coupled with benzylamine to form the intermediate.
- Nicotinamide formation : The final step involves the introduction of the nicotinamide group through acylation reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related nicotinamide derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
- Cell Line Studies : In vitro studies showed that certain derivatives exhibited IC50 values ranging from 0.25 to 8.34 µM against human cancer cell lines, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Neuroprotective Effects
The compound may also act as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are crucial in cognitive functions and neuroprotection.
- CNS Activity : Research indicates that compounds affecting nAChRs can enhance cognitive function and may offer therapeutic benefits in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study evaluated a series of nicotinamide derivatives, including those structurally related to this compound. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models, further supporting their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.93 | Tubulin inhibition |
| Compound B | A549 | 5.00 | Apoptosis induction |
Case Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of related compounds in models of Alzheimer's disease. It was found that these compounds could improve cognitive function and reduce amyloid plaque formation.
特性
IUPAC Name |
2-methylsulfanyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-23-16-14(3-2-8-18-16)15(21)20-11-12-4-6-13(7-5-12)22-17-19-9-10-24-17/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTDYVBXAHWQKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













